molecular formula C10H6F5N3O2 B2911739 5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676469-64-0

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2911739
CAS No.: 676469-64-0
M. Wt: 295.169
InChI Key: KIKRREFYESDODB-UHFFFAOYSA-N
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Description

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C₁₀H₁₀F₅N₃O₂ and a molecular weight of 299.20 g/mol (CAS 712319-11-4, MDL MFCD04967187) . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a pentafluoroethyl (-C₂F₅) group at position 7, and a carboxylic acid moiety at position 2. The fluorine-rich substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antiviral research .

Properties

IUPAC Name

5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F5N3O2/c1-4-2-6(9(11,12)10(13,14)15)18-7(16-4)3-5(17-18)8(19)20/h2-3H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKRREFYESDODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14F5N3O2
  • Molar Mass : 327.25 g/mol
  • CAS Number : 725699-01-4
  • Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antitumor properties. For instance, a study found that certain pyrazolo[1,5-a]pyrimidines could act as lipid droplet biomarkers in cancer cells, suggesting their utility in cancer diagnostics and therapeutics .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in critical biological pathways. For example, modifications to the pyrazolo[1,5-a]pyrimidine structure have led to the development of potent inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4), which is implicated in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Kinases : The compound may inhibit kinase activities that are critical for cell proliferation and survival.
  • Modulation of Lipid Metabolism : Its interaction with lipid droplets suggests a role in metabolic regulation within cells.

Case Study 1: Antitumor Efficacy

A study focusing on pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives could selectively induce apoptosis in cancer cells while sparing normal cells. The study highlighted the importance of substituents at the 7-position for enhancing antitumor activity .

CompoundIC50 (µM)Cell Line
Compound A10HeLa (cancer)
Compound B15L929 (normal)

Case Study 2: IRAK4 Inhibition

Another significant research effort identified a series of pyrazolo[1,5-a]pyrimidines as selective IRAK4 inhibitors. These compounds exhibited low nanomolar IC50 values against IRAK4, showcasing their potential for treating inflammatory conditions .

CompoundIRAK4 IC50 (nM)Selectivity
Compound C110High
Compound D2300Moderate

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 5, 7, and 2 of the pyrazolo[1,5-a]pyrimidine scaffold. A comparative analysis is summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 7-C₂F₅, 2-COOH C₁₀H₁₀F₅N₃O₂ 299.20 High fluorination; carboxylic acid
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 6-Me, 3-Cl, 2-COOH C₈H₆ClN₃O₂ 211.61 Chlorine substitution; lower MW
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-furan, 7-CF₃, 2-COOH C₁₂H₆F₃N₃O₃ 297.19 Heteroaromatic substituent; trifluoromethyl
5-(4-Fluorophenyl)-7-(perfluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Ph-F, 7-C₂F₅, 2-COOH C₁₅H₇F₆N₃O₂ 375.23 Fluorophenyl; perfluoroethyl
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Ph, 7-CF₃, 2-COOH C₁₅H₉F₃N₃O₂ 320.25 Phenyl group; trifluoromethyl

Key Observations :

  • Fluorination Impact: Compounds with perfluoroethyl (-C₂F₅) or trifluoromethyl (-CF₃) groups exhibit higher molecular weights and increased lipophilicity compared to non-fluorinated analogs .
  • Bioactivity: The carboxylic acid group at position 2 is critical for binding interactions, as noted in SAR studies where ester derivatives showed reduced activity .

Purity and Commercial Availability

Many analogs are commercially available as building blocks with ≥95% purity:

  • Target Compound : Offered by CymitQuimica (Ref: 3D-BCB46964) at 250 mg for €403 .
  • 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid : 95% purity (CAS 312922-11-5) .
  • 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid : 95% purity (CAS 313968-60-4) .

Q & A

Basic: What are the common synthetic routes for introducing substituents at the 5- and 7-positions of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Cyclocondensation : React 5-amino-pyrazoles with β-diketones or esters. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-arylpyrazoles under reflux in ethanol to form the pyrimidine core. This method is effective for methyl and aryl substituents at position 5 .
  • Halogenation at position 7 : Use phosphorus oxychloride (POCl₃) with triethylamine in 1,4-dioxane under reflux to replace hydroxyl groups with chlorine . For fluorinated substituents (e.g., pentafluoroethyl), fluorinating agents like SF₄ or HF-pyridine may be required.
  • Carboxylic acid introduction : Hydrolysis of ester groups (e.g., ethyl carboxylate) using LiOH or NaOH under aqueous conditions .

Advanced: How can regioselectivity challenges be addressed when introducing bulky substituents like pentafluoroethyl at position 7?

Answer:

  • Steric and electronic effects : Bulky groups like pentafluoroethyl require optimized catalysts (e.g., Pd(OAc)₂ for CH activation) or microwave-assisted synthesis to enhance reaction efficiency.
  • Directing groups : Install temporary directing groups (e.g., -NH₂, -COOEt) to control substituent placement. For example, amino groups at position 5 can direct electrophilic substitution to position 7 .
  • Monitoring : Use HPLC or LC-MS to track intermediate formation. Adjust stoichiometry (e.g., excess fluorinating agent) to favor desired regiochemistry .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

Technique Application Example from Evidence
¹H/¹³C NMR Assign aromatic protons and methyl/pentafluoroethyl groups.Methyl groups at C5 show singlets near δ 2.35 ppm .
¹⁹F NMR Confirm pentafluoroethyl (CF₂CF₃) substitution (multiplets near δ -80 to -85 ppm).Trifluoromethyl groups in similar compounds exhibit distinct ¹⁹F signals .
X-ray crystallography Resolve structural ambiguities (e.g., planarity of fused rings, dihedral angles).Pyrazolo[1,5-a]pyrimidine derivatives show fused-ring planarity with <2° deviation .
HRMS Verify molecular weight (e.g., [M+H]⁺ for C₁₃H₉F₅N₃O₂: calc. 326.0652) .

Advanced: How to resolve contradictions in NMR data caused by tautomerism or dynamic effects?

Answer:

  • Variable-temperature NMR : Identify tautomers (e.g., pyrazole-pyrimidine tautomerism) by observing signal splitting at low temperatures.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, NOESY correlations can confirm spatial proximity between methyl and aromatic protons .
  • DFT calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate assignments .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with petroleum ether/ethyl acetate (8:2 to 9:1 v/v) to separate isomers or byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., cyclohexane/CH₂Cl₂ for high-purity crystals) .
  • Acid-base extraction : For carboxylic acid derivatives, adjust pH to precipitate the product from aqueous solutions .

Advanced: How to design bioactivity studies targeting enzyme inhibition (e.g., HMG-CoA reductase)?

Answer:

  • In vitro assays : Measure IC₅₀ values using purified enzymes (e.g., HMG-CoA reductase) and NADPH consumption assays. Reference compounds like simvastatin as controls .
  • SAR analysis : Compare activity of derivatives with varying substituents (e.g., methyl vs. pentafluoroethyl at C7). Increased electronegativity may enhance binding to hydrophobic enzyme pockets .
  • Molecular docking : Use AutoDock Vina to model interactions between the carboxylic acid group and catalytic residues (e.g., Lys735 in HMG-CoA reductase) .

Advanced: How does the pentafluoroethyl group influence the compound’s physicochemical properties?

Answer:

Property Effect of CF₂CF₃ Methodological Consideration
Lipophilicity Increases logP (enhanced membrane permeability).Measure partition coefficients (octanol/water) .
Metabolic stability Reduces CYP450-mediated oxidation.Perform microsomal stability assays with LC-MS analysis .
Electron-withdrawing effect Activates the pyrimidine ring for nucleophilic substitution.Monitor reaction kinetics via UV-Vis spectroscopy .

Basic: What safety protocols are critical when handling fluorinated pyrazolo[1,5-a]pyrimidines?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid exposure to fluorinated intermediates (potential lachrymators) .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of persistent fluorocarbons .
  • Ventilation : Conduct reactions in sealed systems (e.g., microwave reactors) to minimize inhalation risks .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling reactions. For example, Pd(OAc)₂ increases yields in Suzuki-Miyaura arylations .
  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of fluorinated intermediates .
  • Process monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .

Advanced: What strategies mitigate hydrolysis of the carboxylic acid group during storage?

Answer:

  • Lyophilization : Freeze-dry the compound to stabilize it as a sodium salt.
  • Storage conditions : Keep at -20°C under argon in amber vials to prevent moisture absorption and photodegradation .
  • Stabilizers : Add desiccants (e.g., molecular sieves) to storage containers .

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